2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile
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Overview
Description
2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile typically involves multiple steps. One common method includes the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones, followed by reduction and further reactions with Grignard reagents . The reaction conditions often involve the use of solvents like ethanol and reagents such as paraformaldehyde and morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might produce a more saturated compound.
Scientific Research Applications
2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and anticancer activities.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Research: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share a similar core structure and have been studied for their anticonvulsive activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have shown promising antimicrobial and anticancer activities.
Uniqueness
2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its pyridazine ring and morpholine moiety contribute to its distinct chemical properties and biological effects.
Properties
Molecular Formula |
C17H15ClN4O3 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-6-(morpholine-4-carbonyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C17H15ClN4O3/c1-11-14(10-19)16(23)22(13-4-2-12(18)3-5-13)20-15(11)17(24)21-6-8-25-9-7-21/h2-5H,6-9H2,1H3 |
InChI Key |
KYMUGEDMBCIRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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